BI-0319
Description
Properties
Molecular Formula |
C53H61F3N8O11S |
|---|---|
Molecular Weight |
1075.1712 |
IUPAC Name |
(2S,4R)-1-((S)-16-(tert-Butyl)-1-(3-methoxy-4-((4-((3-oxo-2,3-dihydro-1H-inden-4-yl)oxy)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)-1,14-dioxo-5,8,11-trioxa-2,15-diazaheptadecan-17-oyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H61F3N8O11S/c1-31-45(76-30-60-31)34-11-9-32(10-12-34)27-58-48(69)39-26-36(65)29-64(39)50(70)46(52(2,3)4)62-43(67)17-19-72-21-23-74-24-22-73-20-18-57-47(68)35-13-15-38(42(25-35)71-5)61-51-59-28-37(53(54,55)56)49(63-51)75-41-8-6-7-33-14-16-40(66)44(33)41/h6-13,15,25,28,30,36,39,46,65H,14,16-24,26-27,29H2,1-5H3,(H,57,68)(H,58,69)(H,62,67)(H,59,61,63)/t36-,39+,46-/m1/s1 |
InChI Key |
QMNZPUWKYJKRLW-KFQLNYJCSA-N |
SMILES |
O=C([C@H]1N(C([C@H](C(C)(C)C)NC(CCOCCOCCOCCNC(C2=CC=C(NC3=NC=C(C(F)(F)F)C(OC4=CC=CC(CC5)=C4C5=O)=N3)C(OC)=C2)=O)=O)=O)C[C@H](O)C1)NCC6=CC=C(C7=C(C)N=CS7)C=C6 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-0319; BI 0319; BI0319 |
Origin of Product |
United States |
Characterization of Bi 0319 As a Focal Adhesion Kinase Fak/ptk2 Degrader
Identification of PTK2 (FAK) as a High-Value Research Target
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase and an adaptor protein that plays multifaceted roles in cellular physiology and disease pathology frontiersin.orgcreativebiolabs.netwikipedia.org.
Biological Roles of PTK2 in Cellular Processes
PTK2 is centrally involved in regulating fundamental cellular processes. It primarily mediates adhesion signaling and cell migration, acting as a crucial component of focal adhesions—specialized structures that link the extracellular matrix (ECM) to the cytoplasmic cytoskeleton frontiersin.orgcreativebiolabs.netwikipedia.org. FAK integrates signals from various receptors, including growth factors, integrins, vascular endothelial growth factor receptors (VEGFRs), and G protein-coupled receptors, to activate downstream signaling pathways such as PI3K, Akt, and MAPK frontiersin.org. This intricate signaling network orchestrates diverse intracellular functions, including cell adhesion, spreading, proliferation, survival, and mechanotransduction creativebiolabs.netwikipedia.orgsigmaaldrich.comuniprot.org. Beyond these roles, FAK is essential for early embryonic development, embryonic angiogenesis, normal cardiomyocyte migration and proliferation, and proper heart development. It also contributes to axon growth, neuronal cell migration, axon branching, synapse formation, and plays a role in osteogenesis and osteoblast differentiation uniprot.org.
Dysregulation of PTK2 in Disease Models
The dysregulation of PTK2 is a hallmark in numerous pathological conditions, particularly cancer. FAK is frequently overexpressed and activated in many advanced-stage solid cancers, including those of the lung, liver, gastric, and colorectal systems, correlating with increased tumor aggressiveness and poorer patient prognosis opnme.comfrontiersin.org. Its overexpression is commonly observed in ovarian, lung squamous cell neoplasms, esophageal, and uveal melanoma tumors, serving as a predictor of adverse patient outcomes escholarship.org. FAK promotes tumor progression by influencing cell survival, invasive capacity, epithelial-mesenchymal transition (EMT), angiogenesis, and shaping the tumor microenvironment opnme.comfrontiersin.org. For instance, amplification of the PTK2 gene is found in 16.4% of hepatocellular carcinoma (HCC) specimens, leading to elevated FAK messenger RNA expression nih.gov. Furthermore, FAK activation has been implicated in acquired platinum tumor resistance, with FAK inhibition demonstrating the ability to restore cisplatin (B142131) sensitivity in resistant tumors frontiersin.org. PTK2/FAK overexpression has also been identified as a biomarker of radioresistance in human papillomavirus (HPV)-negative head and neck squamous cell carcinoma (HNSCC), where its inhibition significantly radiosensitized HNSCC cells aacrjournals.org.
Design and Development of BI-0319
The development of this compound was driven by a strategic rationale to overcome limitations associated with traditional kinase inhibitors and to leverage the advantages of PROTAC technology.
Rationale for Targeting PTK2 via PROTAC Technology
Conventional small molecule inhibitors typically function by blocking the enzymatic activity of their target proteins. However, FAK possesses both kinase-dependent enzymatic functions and kinase-independent scaffolding roles nih.govacs.orgresearchgate.net. Merely inhibiting its kinase activity may not fully abrogate all FAK-mediated cellular functions nih.govacs.org. PROTAC technology offers a superior approach by inducing the complete degradation of the target protein, thereby eliminating both its enzymatic and non-enzymatic functions, such as scaffolding, chaperoning, and trans-activating roles nih.govacs.orgresearchgate.netfrontiersin.orgyoutube.comnih.gov.
A key advantage of PROTACs is their catalytic mode of action, meaning a single PROTAC molecule can facilitate the degradation of multiple target protein molecules. This allows for effective protein degradation at low concentrations acs.orgfrontiersin.orgyoutube.comchemrxiv.org. This catalytic nature also provides a means to overcome drug resistance mechanisms that can emerge with occupancy-based inhibitors and enables the targeting of "undruggable" proteins—those lacking traditional enzymatic active sites nih.govacs.orgfrontiersin.orgyoutube.comnih.gov. Furthermore, PROTACs offer exquisite temporal control over protein knockdown, making them valuable chemical tools for investigating protein functions, particularly the non-enzymatic roles of proteins nih.govoup.com.
Selection of PTK2-Binding Ligand Component (e.g., BI-4464 scaffold)
The design of this compound involves a heterobifunctional small molecule that tethers a PTK2-binding ligand to an E3 ubiquitin ligase-recruiting moiety opnme.comopnme.com. For the FAK-binding component, the compound BI-4464 was selected as the scaffold. BI-4464 is an analog of BI-853520, a known highly selective FAK inhibitor nih.gov. Structural analysis of BI-4464 bound to PTK2 (PDB code: 6I8Z) reveals specific hydrogen bonding interactions with cysteine 502 and aspartic acid 564 of PTK2 opnme.com.
This compound exhibits a binary affinity for PTK2 of 19 nM. Notably, in kinase selectivity panels, this compound demonstrates even greater selectivity than its parent inhibitor, BI-4464, which is already considered highly selective opnme.com.
Recruitment of the CRL2VHL E3 Ubiquitin Ligase
A critical aspect of this compound's mechanism is its ability to recruit the Cullin RING ligase 2/von Hippel Lindau protein complex (CRL2VHL) E3 ubiquitin ligase opnme.comopnme.comresearchgate.netnih.govresearchgate.net. PROTACs function by "hijacking" the cellular ubiquitin-proteasome system (UPS), bringing the protein of interest (POI) into close proximity with an E3 ligase. This induced proximity facilitates the E3 ligase-mediated ubiquitination of the POI, marking it for subsequent degradation by the 26S proteasome researchgate.netfrontiersin.orgnih.gov.
In the case of this compound, its design features BI-4464 linked to a VHL ligand via a linker composed of three polyethylene (B3416737) glycol (PEG) units nih.gov. The binary affinity of this compound for the VCB complex (CRL2VHL) is reported as 114 nM opnme.com. The VHL-dependent degradation mechanism is confirmed by the observation that an inactive stereoisomer, BI-4206, which maintains comparable PTK2 binding affinity but lacks the ability to bind and recruit VHL, fails to induce PTK2 degradation opnme.comnih.govacs.org. Furthermore, the degradation process is dependent on the proteasome system, as co-incubation with the NEDD8 inhibitor MLN4924 effectively abolishes PTK2 degradation nih.govacs.org.
Detailed Research Findings
This compound has been extensively characterized for its PTK2 degradation capabilities and selectivity.
In A549 lung adenocarcinoma cells, this compound induces PTK2 protein degradation with a DC (concentration required for 50% degradation) of 243 nM, achieving a maximum degradation (D) of approximately 80% opnme.comnih.govacs.org.
Across a panel of eleven hepatocellular carcinoma (HCC) cell lines, this compound demonstrated potent PTK2 degradation with a median DC of 82 nM and a D exceeding 80% opnme.com.
Proteomic profiling in A549 cells, quantifying over 6,000 proteins, revealed that PTK2 was the only protein significantly downregulated in response to this compound treatment, confirming its high selectivity within the kinase family acs.org. Notably, known off-target kinases of the parent inhibitor BI-4464, such as LRRK2 and FES, were not detected as degraded by this compound opnme.comopnme.comacs.org. However, this compound did induce a significant change in PDE6D levels in A549 cells opnme.comopnme.comacs.org.
Despite its potent degradation of FAK, this compound showed minimal FAK degradation at higher concentrations (e.g., 1000 nM) in PATU-8988T cells in some studies nih.gov.
From a physicochemical perspective, this compound exhibits poor solubility at physiological pH and is a substrate for P-glycoprotein (PGP), indicating a high Caco2 efflux ratio opnme.comresearchgate.netacs.org. However, it demonstrated significantly improved stability in cell assay buffer containing 10% FCS compared to the CRBN-based PROTAC, BI-3663 opnme.comresearchgate.netacs.org.
In studies investigating its effect on human papillomavirus (HPV) replication, this compound-induced FAK degradation did not significantly alter HPV-16 or HPV-31 DNA content in W12 or CIN612 cells at 72 hours post-treatment. Interestingly, it led to an increase in HPV-16 DNA copy number after initial viral infection in NIKS cells mdpi.com.
Table 1: Key Degradation Characteristics of this compound
| Cell Line/Type | DC (nM) | D (%) | Selectivity (Proteome-wide) | Reference |
| A549 Cells | 243 | ~80 | Highly selective for PTK2 | opnme.comnih.govacs.org |
| 11 HCC Cell Lines | 82 (median) | >80 | Highly selective for PTK2 | opnme.com |
| PATU-8988T Cells | >1000 | Minimal | N/A | nih.gov |
Table 2: Binary Affinities of this compound and BI-4464
| Compound | Target | Affinity (nM) | Reference |
| This compound | PTK2 | 19 | opnme.com |
| This compound | CRL2VHL | 114 | opnme.com |
Assessment of PTK2 Degradation Efficacy by this compound
This compound demonstrates robust efficacy in inducing the degradation of PTK2 across various cellular systems, highlighting its potential as a research tool for investigating PTK2's biological roles nih.gov.
Quantification of Protein Level Reduction in Cellular Systems
Quantitative analyses have consistently shown that this compound effectively reduces PTK2 protein levels in a concentration-dependent manner. In A549 human lung adenocarcinoma cells, this compound achieved a 50% degradation concentration (DC₅₀) of 243 nM, leading to approximately 80% maximal degradation of PTK2 guidetopharmacology.orgwikipedia.orgmrc.ac.uk.
Furthermore, its degradation capabilities extend to a panel of eleven human hepatocellular carcinoma (HCC) cell lines, where it exhibited a median DC₅₀ of 82 nM, achieving greater than 80% maximal PTK2 degradation guidetopharmacology.orgwikipedia.orgmrc.ac.uk. Multiplexed isobaric tagging mass spectrometry performed in A549 cells confirmed the high selectivity of this compound; among over 6,000 quantified proteins, only PTK2 showed a distinct and significant reduction in abundance upon treatment, with no significant changes observed for other kinases, including known off-targets of the parent inhibitor BI-4464 (LRRK2 and FES) guidetopharmacology.orgwikipedia.orgmrc.ac.uk. Similar selective degradation of PTK2, but not Pyk2, was observed in W12 cells cuhk.edu.cn.
The degradation activity is typically reported as the concentration required to achieve 50% PTK2 protein degradation (DC₅₀) and the maximal achievable protein degradation (Dmax) relative to a DMSO control. PTK2 levels are commonly determined by protein capillary electrophoresis and normalized to a housekeeping protein like GAPDH guidetopharmacology.orgmrc.ac.uk.
Table 1: PTK2 Degradation Efficacy of this compound in Cellular Systems
| Cell Line(s) | DC₅₀ (nM) | Dmax (%) | Reference |
| A549 (Human Lung Adenocarcinoma) | 243 | ~80 | guidetopharmacology.orgwikipedia.orgmrc.ac.uk |
| Panel of 11 HCC Cell Lines | Median 82 | >80 | guidetopharmacology.orgwikipedia.orgmrc.ac.uk |
| Kelly Cells (Neuroblastoma) | N/A (3 µM treatment) | Selective degradation after 5h | guidetopharmacology.org |
| W12 Cells | N/A | Reduced FAK, no Pyk2 reduction | cuhk.edu.cn |
Time-Course Studies of PTK2 Degradation
Time-course analyses have demonstrated that this compound induces rapid and durable degradation of PTK2. For instance, treatment of cells with 3 µM this compound resulted in significant PTK2 level reduction over time mrc.ac.uk. This characteristic rapid and sustained degradation is a hallmark of effective PROTAC molecules, allowing for catalytic turnover and prolonged target suppression guidetopharmacology.org.
Investigation of E3 Ligase Dependence
The mechanism of action of PROTACs like this compound is critically dependent on the recruitment of a specific E3 ubiquitin ligase to facilitate the ubiquitination and subsequent proteasomal degradation of the target protein.
Confirmation of VHL-Mediated Degradation
This compound is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex with PTK2 guidetopharmacology.orgwikipedia.orgnih.gov. This VHL-mediated degradation pathway is essential for its function. Evidence supporting this mechanism includes the observation that PTK2 degradation by this compound is significantly inhibited by MLN4924, a NEDD8 inhibitor mrc.ac.ukr-project.org. NEDD8 is crucial for the activity of Cullin-RING ligases, including the CRL2VHL complex, thus confirming the reliance on this ubiquitin ligase pathway for this compound's degradative activity mrc.ac.ukjinpanlab.com. The VHL protein, as part of the CRL2VHL complex, acts as the substrate recognition subunit, recruiting target proteins for ubiquitination and subsequent degradation by the 26S proteasome jinpanlab.com.
Use of Negative Control Diastereomers (e.g., BI-4206) to Confirm Mechanism
The specificity and mechanism of this compound's VHL-mediated degradation are further confirmed through the use of negative control diastereomers, most notably BI-4206. BI-4206 is the (S) hydroxy diastereoisomer of this compound guidetopharmacology.orgmrc.ac.uk. Crucially, while BI-4206 maintains a comparable binding affinity for PTK2 as this compound, its altered stereochemistry prevents it from effectively binding and recruiting the VCB complex (VHL-Cullin2-ElonginB/C) guidetopharmacology.orgmrc.ac.uk. Consequently, BI-4206 is unable to induce the degradation of PTK2 proteins in cells guidetopharmacology.orgmrc.ac.uk. This direct comparison unequivocally demonstrates that the observed PTK2 degradation by this compound is specifically dependent on its ability to engage the VHL E3 ligase, rather than merely inhibiting PTK2 activity mrc.ac.uk. The abolition of PTK2 degradation when the stereochemistry of the pyrrolidine (B122466) substituents in the VHL ligand is switched to the cis configuration (as in BI-4206) further underscores this VHL-dependent mechanism mrc.ac.uk.
Molecular and Cellular Selectivity Profiling of Bi 0319
Proteome-Wide Selectivity Analysis
To quantitatively and unbiasedly determine the cellular selectivity of BI-0319 for PTK2 degradation and identify potential off-target effects, multiplexed isobaric tagging mass spectrometry and label-free quantification workflows have been employed.
In A549 cells, multiplexed isobaric tagging mass spectrometry analysis quantified 6,008 proteins, revealing that PTK2 exhibited a distinct and significant change in abundance upon treatment with this compound rcsb.orgcellsignal.comfn-test.com. Further global protein quantification using the Fischer lab's diaPASEF workflow, which analyzed 7,742 proteins in A549 cells, indicated that only PTK2 was significantly downregulated in response to this compound treatment rcsb.orgcellsignal.com. These analyses confirm the primary impact of this compound on its intended target, PTK2.
Despite the extensive proteome analysis, this compound did not induce significant changes in the abundance of other detectable kinases, thereby affirming its high selectivity within the kinase family rcsb.orgcellsignal.comfn-test.com. Notably, the two most prominent kinase off-targets of the parental PTK2 inhibitor, LRRK2 and FES, were not detected as degraded in this proteome dataset rcsb.orgcellsignal.comfn-test.com. An interesting observation was a significant change in PDE6D levels, which was further corroborated by immunoblot analysis in A549 cells rcsb.orgcellsignal.comfn-test.com.
Kinase Selectivity Screening
Kinase selectivity profiling is crucial to understand the specificity of kinase-targeting compounds. This compound has undergone extensive screening to evaluate its specificity within the kinome.
In a broad kinase panel screening encompassing 397 kinases, this compound demonstrated high specificity. At a concentration of 1 µM, only PTK2, LRRK2, and FES showed inhibition greater than 50% rcsb.orgcellsignal.comfn-test.comstjohnslabs.com. This indicates a highly focused activity profile within the vast human kinome.
Table 1: Kinase Selectivity of this compound (at 1 µM)
| Kinase | Percent Inhibition |
| PTK2 | >50% |
| LRRK2 | >50% |
| FES | >50% |
| Other Kinases (394) | <50% |
This compound exhibits superior selectivity compared to its parental PTK2 tyrosine kinase inhibitor (TKI), BI-4464, which is already considered highly selective rcsb.orgcellsignal.comfn-test.com. This enhanced selectivity is a significant advantage of the PROTAC approach, allowing for a more precise chemical intervention on the desired target. The kinase selectivity profile for BI-3663, another PTK2 PROTAC, is assumed to be comparable to this compound due to the identical exit vector and linker structure for a distance of nine atoms from the piperidine (B6355638) moiety of the PTK2 ligand rcsb.orgcellsignal.comfn-test.com.
Cellular Specificity in Diverse Biological Models
This compound has been evaluated for its cellular specificity and efficacy across various cell lines, demonstrating consistent PTK2 degradation. It induces selective degradation of PTK2 in the neuroblastoma cell line Kelly Cells, achieving significant degradation after 5 hours of treatment at 3 µM rcsb.orgcellsignal.com.
In A549 lung adenocarcinoma cells, this compound degrades PTK2 protein with a DC (concentration for 50% degradation) of 243 nM, achieving approximately 80% maximal degradation (D) rcsb.orgcellsignal.comfn-test.comnih.govensembl.org. Furthermore, this compound (VHL-based) demonstrated a median DC of 82 nM, achieving greater than 80% degradation across a panel of eleven hepatocellular carcinoma (HCC) cell lines rcsb.orgcellsignal.comfn-test.com. While both this compound and the CRBN-based PROTAC BI-3663 showed comparable degradation potencies and efficacies in most of the 12 cell lines tested (one lung cancer and eleven HCC cell lines), some cell lines, such as Hep3B2.1-7, exhibited more than a tenfold difference in cellular potency between the two PROTACs fn-test.com.
Despite effective PTK2 degradation, treatment with this compound did not consistently affect the proliferation of the tested cell lines in in vitro short- or long-term assays (6 vs. 21 days) beyond the effect achieved by a PTK2 kinase inhibitor fn-test.comgenecards.org. This suggests that this compound-mediated PTK2 depletion, while effective, may be insufficient to impact proliferation in vitro under the tested conditions beyond the effects of inhibiting its kinase activity fn-test.com.
Table 2: PTK2 Degradation by this compound
| Cell Line | DC (nM) | D (%) |
| A549 | 243 | ~80 |
| HCC Cell Lines (median) | 82 | >80 |
Functional Consequences of Ptk2 Degradation by Bi 0319 in Preclinical Models
Impact on PTK2-Dependent Cellular Processes
PTK2 is a crucial cytoplasmic protein tyrosine kinase frequently overexpressed and activated in various advanced-stage solid cancers opnme.comopnme.comacs.org. It plays significant roles in a multitude of cellular processes, including adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial-to-mesenchymal transition (EMT), and the tumor microenvironment opnme.comopnme.comacs.orguniprot.org.
Modulation of Cell Adhesion and Spreading
PTK2 is well-documented for its essential role in regulating cell adhesion and spreading, as well as the reorganization of the actin cytoskeleton and the formation and disassembly of focal adhesions acs.orguniprot.org. While BI-0319 effectively degrades PTK2, research indicates that despite potent and complete PTK2 degradation, this compound did not exhibit enhanced growth reduction or antiproliferative effects in tested cell lines beyond what was observed with the PTK2 kinase inhibitor BI-4464 under standard culture conditions or in anchorage-independent growth assays acs.orgpatsnap.com. This suggests a complex interplay between PTK2 degradation and its impact on cellular adhesion and spreading, which may not directly translate to altered proliferation phenotypes in all contexts.
Effects on Cell Motility and Invasion
PTK2 is a key regulator of cell motility and invasion, processes critical for cancer progression and metastasis opnme.comacs.orguniprot.orgresearchgate.netresearchgate.net. PROTACs targeting focal adhesion kinase, such as this compound, have been developed with the aim of affecting tumor invasion and migration researchgate.net. However, similar to its impact on proliferation, studies have indicated that this compound-mediated PTK2 depletion was not sufficient to investigate the inhibition effect of kinase activity under conditions affecting proliferation in vitro frontiersin.orgfrontiersin.org. While PTK2 degradation can influence these processes, the direct and isolated effects of this compound on cell motility and invasion, particularly in comparison to catalytic inhibition, require further detailed investigation to fully elucidate the phenotypic consequences of complete PTK2 protein removal.
Influence on Signalling Pathways Downstream of PTK2 (e.g., pAKT signaling)
PTK2 is known to regulate numerous signaling pathways, including promoting the activation of phosphatidylinositol 3-kinase (PI3K) and the AKT1 signaling cascade uniprot.orgnih.gov. While PTK2 degradation by PROTACs is designed to affect all functions of the protein, including its scaffolding and kinase-dependent roles, specific data on this compound's direct influence on downstream pAKT signaling has shown limited activity in certain cell lines, such as PATU-8988T cells, even at high concentrations nih.gov. This suggests that while PTK2 is effectively degraded, the downstream signaling consequences, particularly for pathways like pAKT, might be context-dependent or influenced by compensatory mechanisms.
Comparative Analysis of PTK2 Degradation Versus Catalytic Inhibition
The development of PROTACs like this compound provides a unique opportunity to differentiate between the kinase-dependent and kinase-independent (scaffolding) functions of PTK2, which is not easily achievable with traditional kinase inhibitors frontiersin.orgresearchgate.netfrontiersin.orgbiologists.com.
Differentiating Kinase-Dependent and -Independent Functions of PTK2
PTK2 functions as both a non-receptor tyrosine kinase and a scaffolding protein, coordinating various downstream signaling effectors and cellular processes nih.govbiologists.com. Traditional kinase inhibitors primarily target the catalytic activity of PTK2. In contrast, PROTAC-mediated degradation, as employed by this compound, aims to eliminate the entire PTK2 protein, thereby abrogating both its kinase-dependent and kinase-independent functions frontiersin.orgnih.govresearchgate.netfrontiersin.orgnih.govbiologists.com. This distinction is crucial because PTK2's roles in cell proliferation, motility, and survival are mediated through both its enzymatic activity and its ability to act as a scaffold for the assembly of signaling complexes nih.govbiologists.com. The ability of this compound to degrade PTK2 allows for a more comprehensive understanding of the consequences of complete PTK2 loss, potentially revealing phenotypes that are not observed with kinase inhibitors alone.
Role of PTK2 Scaffolding Functions in Cellular Phenotypes
The scaffolding functions of PTK2 are critical for its diverse roles in cellular phenotypes, including adhesion, migration, and survival opnme.comfrontiersin.orguniprot.orgresearchgate.netresearchgate.netnih.govnih.govbiologists.com. By forming multisubunit signaling complexes, PTK2 creates binding sites for various scaffold proteins, effectors, and substrates, thereby regulating numerous signaling pathways uniprot.org. The hypothesis behind targeting PTK2 via PROTAC-mediated degradation is that abolishing these scaffolding functions, in addition to kinase activity, might lead to enhanced efficacy compared to kinase inhibition alone acs.orgresearchgate.net. However, studies with this compound and its cereblon-based counterpart BI-3663 have shown that despite efficient PTK2 depletion, these degraders did not consistently result in more severe anti-proliferative effects than the PTK2 kinase inhibitor BI-4464 in various cancer cell lines acs.orgpatsnap.com. This suggests that while PTK2 degradation effectively removes the scaffolding protein, the phenotypic outcomes, particularly concerning proliferation, may be influenced by the specific cellular context or the existence of redundant pathways. Nevertheless, PROTACs like this compound remain valuable tools for dissecting the intricate roles of PTK2's scaffolding functions in cellular processes and disease.
Phenotypic Outcomes Not Directly Mirrored by Inhibition (e.g., cell proliferation effects)
The degradative action of this compound has revealed phenotypic outcomes that are not consistently replicated by PTK2 kinase inhibition alone, underscoring the unique advantages of targeted protein degradation.
Cell Proliferation and Viability: Despite its efficacy in degrading PTK2, this compound did not consistently phenocopy the reported antiproliferative effects associated with genetic PTK2 depletion in all tested cell lines wikipedia.orgguidetopharmacology.orgmrc.ac.ukbidd.group. This observation suggests that the complete removal of the PTK2 protein, beyond merely inhibiting its kinase activity, does not always translate directly into a similar antiproliferative response in every cellular context. However, some studies indicate that this compound can affect cell viability in certain instances guidetoimmunopharmacology.org.
Cell Migration and Invasion: In studies involving Gastro-Intestinal neuroendocrine tumor (GI-NET) cell lines, this compound was shown to effectively counteract fibroblast-stimulated cancer cell invasion in a 2D invasion assay jkchemical.com. This demonstrates a functional consequence of PTK2 degradation on cellular migratory and invasive capabilities.
Viral Replication: An intriguing and specific phenotypic outcome of FAK degradation by this compound has been observed in studies concerning Human Papillomavirus (HPV) replication. While this compound induced FAK degradation in CIN612 and W12 cell lines, it did not significantly impact cell viability or HPV-16/31 DNA content in proliferating or differentiated cells jinpanlab.com. Conversely, in NIKS cells, FAK protein degradation mediated by this compound led to a significant increase in HPV-16 DNA copy number following initial viral infection jinpanlab.com. This highlights a complex and context-dependent role of PTK2's presence (or absence via degradation) in viral life cycles, which might not be fully elucidated by kinase inhibition alone.
Utility of this compound as a Chemical Probe for PTK2 Biology
This compound serves as a valuable chemical probe, offering unique capabilities for dissecting PTK2 biology and advancing the understanding of PROTAC mechanisms.
Investigating the Full Spectrum of PTK2 Function
As a first-in-class, potent, and selective in vitro tool compound for investigating PTK2 degradation, this compound enables researchers to explore the comprehensive roles of PTK2 beyond its enzymatic activity wikipedia.orgcenmed.comfishersci.nlguidetopharmacology.org. PTK2 possesses both kinase-dependent signaling and kinase-independent scaffolding functions nih.govidrblab.net. Traditional kinase inhibitors can only block the former, leaving the scaffolding roles unaddressed mrc.ac.uknih.gov. By inducing the degradation of the entire PTK2 protein, this compound allows for the study of PTK2's scaffolding, chaperoning, and trans-activating roles, providing a more complete picture of its biological functions in various cellular processes, including adhesion, spreading, motility, invasion, metastasis, and epithelial-to-mesenchymal transition (EMT) wikipedia.orgfishersci.nlnih.gov. Its high selectivity ensures that observed effects are primarily attributable to PTK2 degradation, making it an indispensable tool for mechanistic studies wikipedia.orgcenmed.comfishersci.nlguidetopharmacology.org.
Advancing Understanding of PROTAC Mechanism in Complex Biological Systems
The design and characterization of this compound contribute significantly to the broader understanding of PROTAC mechanisms:
E3 Ligase Specificity and Dependency: this compound's reliance on the CRL2VHL E3 ubiquitin ligase complex for PTK2 degradation provides critical insights into the E3 ligase recruitment aspect of PROTACs wikipedia.orgcenmed.comfishersci.nl. Studies with this compound have confirmed the VHL dependency, demonstrating that degradation is abolished by altering the stereochemistry of the VHL ligand or by co-treatment with NEDD8 inhibitors, which are essential for the activity of neddylation-dependent E3 ligases like VHL guidetopharmacology.org.
Comparative PROTAC Studies: The existence of this compound (VHL-based) alongside BI-3663 (a cereblon-based PTK2 degrader) facilitates comparative studies of parallel PTK2 degradation pathways wikipedia.orgguidetopharmacology.org. This allows researchers to investigate how different E3 ligase recruitment strategies influence degradation efficiency, kinetics, and cellular responses, thereby refining PROTAC design principles.
Elucidation of the Hook Effect: The observation of an apparent "hook effect" in A549 cells at higher concentrations of this compound (and BI-3663) provides empirical data supporting this phenomenon in PROTAC-mediated degradation guidetopharmacology.orgguidetomalariapharmacology.org. The hook effect, where supraoptimal PROTAC concentrations can lead to reduced degradation by saturating both the target and E3 ligase, is a crucial consideration for PROTAC development and understanding their optimal concentration ranges in complex biological systems.
Physicochemical Properties and "Beyond Rule of 5" Space: As a PROTAC, this compound falls into the "beyond rule of 5" (bRo5) chemical space, characterized by larger and more flexible structures easychem.orgfluoroprobe.com. Studies on its physicochemical properties, such as solubility and permeability, contribute to developing strategies and guidelines for designing soluble and orally bioavailable PROTACs, addressing the drug metabolism and pharmacokinetics (DMPK) challenges inherent to this class of compounds fishersci.nlguidetomalariapharmacology.orgeasychem.orgfluoroprobe.com.
Methodological Considerations and Advanced Research Techniques Applied to Bi 0319
Proteomic Approaches for Degradation Assessment
To comprehensively understand the effects of BI-0319 on the cellular proteome and to confirm its intended activity of inducing protein degradation, various proteomic techniques have been utilized. These methods allow for an unbiased and quantitative assessment of protein abundance changes following treatment with the compound.
Label-Free Quantification (LFQ) Mass Spectrometry
Label-free quantification (LFQ) mass spectrometry has been a key tool in assessing the proteome-wide selectivity of this compound-induced degradation. opnme.com This approach enables the identification and quantification of thousands of proteins in a single experiment without the need for isotopic labeling. In studies involving this compound, whole-cell protein quantification was performed to gain an unbiased view of its effects. opnme.com
One significant finding from LFQ analysis was the specific downregulation of Protein Tyrosine Kinase 2 (PTK2) in response to this compound treatment. opnme.com Out of 7,742 proteins quantified in one experiment, only PTK2 was found to be significantly downregulated, highlighting the high selectivity of the degrader. opnme.com Statistical analysis for these experiments often involves a moderated t-test to generate a list of proteins with their corresponding fold changes and p-values. opnme.com
Multiplexed Isobaric Tagging Mass Spectrometry (e.g., diaPASEF workflow)
Multiplexed isobaric tagging mass spectrometry has been employed to quantitatively and impartially evaluate the cellular selectivity of this compound for PTK2 degradation and to identify potential off-target degradation events. opnme.com In an analysis of 6,008 quantified proteins in A549 cells, PTK2 exhibited a distinct and significant change in abundance after treatment with this compound. opnme.com This technique confirmed the high selectivity of this compound within the kinase family, as it did not induce significant abundance changes in other detectable kinases. opnme.com
The diaPASEF (data-independent acquisition with parallel accumulation-serial fragmentation) workflow, a specific application of this technology, was used for global protein quantification to explore the unbiased proteome-wide selectivity of this compound. opnme.com This advanced method combines the advantages of data-independent acquisition (DIA) for reproducibility and data completeness with the PASEF technology for high scan speed and sensitivity. evosep.com
| Technique | Number of Proteins Quantified | Key Finding | Cell Line |
|---|---|---|---|
| Label-Free Quantification (diaPASEF) | 7,742 | Only PTK2 was significantly downregulated. | A549 |
| Multiplexed Isobaric Tagging | 6,008 | PTK2 showed a distinct and significant change in abundance. No other kinases were significantly affected. | A549 |
Western Blotting and Immunofluorescence for Protein Expression Analysis
Western blotting, also known as immunoblotting, has been used to corroborate findings from mass spectrometry analyses. For instance, after observing a significant change in PDE6D levels in the proteomic data, immunoblotting was used to confirm this finding in A549 cells treated with this compound. opnme.com This technique provides a targeted validation of specific protein level changes.
While Western blotting provides quantitative data on protein levels, immunofluorescence is a powerful technique for visualizing the subcellular localization and expression of proteins within intact cells. However, specific studies detailing the use of immunofluorescence for analyzing the effects of this compound on protein expression were not prominently found in the reviewed literature.
Cellular Assays for Functional Characterization
To understand the functional consequences of this compound-mediated protein degradation, a variety of cellular assays are employed. These assays measure key cellular processes such as viability, growth, and apoptosis.
Cell Viability and Growth Curve Analyses (e.g., Crystal Violet, Cell-Titer Glo)
Cell viability and proliferation assays are fundamental in determining the functional impact of a compound on cancer cell lines. In the context of this compound, alamarBlue cell viability assays have been conducted across a panel of hepatocellular carcinoma (HCC) cell lines. acs.org Long-term proliferation assays have also been performed in various cancer cell lines, including HSC-3, C32, CFPAC-1, and A549, to assess the sustained effect of this compound on cell growth. acs.org
While specific mentions of Crystal Violet assays were not found in the context of this compound research, the CellTiter-Glo® Luminescent Cell Viability Assay is a common method used to determine the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. promega.compromega.com This assay is suitable for high-throughput screening and provides a sensitive measure of cell viability. promega.com Although not explicitly detailed for this compound in the provided search results, its application is a standard practice in the field.
| Assay Type | Specific Method Mentioned | Purpose | Cell Lines |
|---|---|---|---|
| Cell Viability | alamarBlue | To assess the effect on cell viability. | HCC cell lines (SNU387, HUH-1, etc.) |
| Proliferation | Long-term proliferation assay | To determine the sustained impact on cell growth. | HSC-3, C32, CFPAC-1, A549 |
| Apoptosis | Caspase-Glo® 3/7 Assay | To measure the induction of programmed cell death. | GOT1, COLO320DM |
Apoptosis Assays (e.g., Caspase 3/7)
To determine if the observed effects on cell viability are due to the induction of programmed cell death, apoptosis assays are performed. For this compound, the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway, has been assessed. bioscientifica.com The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases. bioscientifica.comulab360.compromega.com This assay was used to evaluate the pro-apoptotic effects of this compound in human gastrointestinal neuroendocrine tumor (GI-NET) cell lines, GOT1 and COLO320DM. bioscientifica.com The assay involves adding a single reagent that lyses the cells and contains a luminogenic caspase-3/7 substrate; the resulting luminescent signal is proportional to the amount of caspase activity. ulab360.compromega.com
Real-time Time-Lapse Imaging for Cell Behavior
Real-time time-lapse imaging is a powerful microscopy technique used to observe and analyze the dynamic processes of living cells over extended periods. nih.gov This methodology provides crucial data on cell behavior that cannot be obtained from static, fixed-cell assays. nih.gov In the context of evaluating the effects of chemical compounds, time-lapse imaging offers valuable insights into the mechanisms of action by capturing cellular responses in real time. nih.gov
This technique is particularly advantageous for assessing the effects of molecules that modulate cellular processes such as cell division, migration, and proliferation. researchgate.net For instance, the human lung adenocarcinoma A549 cell line, which has been utilized to characterize the degradation profile of this compound, is also a common model system for time-lapse imaging studies that track cell fate and behavior following drug treatment. nih.govopnme.comresearchgate.net By tracking individual cells and cell communities, researchers can measure biological functional capacity and systemic responses to chemical perturbations. researchgate.net This approach allows for the detailed analysis of dynamic cellular events, providing a deeper understanding of a compound's impact on cell biology. researchgate.net
Structural Biology and Biophysical Studies of Ternary Complex Formation
The mechanism of action for this compound, a Proteolysis Targeting Chimera (PROTAC), relies on its ability to induce the formation of a ternary complex, bringing together the target protein, Protein Tyrosine Kinase 2 (PTK2), and an E3 ubiquitin ligase. opnme.combiorxiv.org Structural biology and biophysical studies are essential for understanding the formation and stability of this complex, which are critical for the subsequent ubiquitination and degradation of the target protein. nih.gov These studies elucidate the specific binding affinities and molecular interactions that govern the assembly of the PTK2-BI-0319-E3 ligase complex.
Investigation of Binding Affinities to PTK2 and E3 Ligase Components
This compound is a hetero-bifunctional molecule designed to tether a PTK2 inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. opnme.comacs.org Biophysical assays have been conducted to quantify the binding affinity of this compound to both its target protein and the E3 ligase complex component. These measurements are crucial for understanding the compound's ability to effectively form the necessary ternary complex for inducing protein degradation. opnme.com
The binary affinity of this compound for PTK2 was determined to be 19 nM. opnme.com Its affinity for the CRL2^VHL^ E3 ligase complex was measured at 114 nM. opnme.com These binding affinities confirm that this compound can engage both proteins, a prerequisite for its function as a PTK2 degrader. For comparison, a negative control compound, BI-4206, which has a cis configuration of the substituents on the VHL ligand, exhibits a comparable PTK2 binding affinity but is unable to recruit the VHL complex, thereby failing to degrade the PTK2 protein. opnme.comacs.org
| Compound | Target | Binding Affinity (nM) |
|---|---|---|
| This compound | PTK2 | 19 |
| This compound | CRL2VHL E3 Ligase Complex | 114 |
Elucidation of Molecular Interactions (e.g., hydrogen bonds)
The structural basis for the interaction between this compound and its target, PTK2, has been elucidated through X-ray crystallography of the PTK2 inhibitor moiety, BI-4464, bound to the PTK2 kinase domain. opnme.com These structural studies provide a detailed atomic-level view of the key molecular interactions that stabilize the binding.
The analysis of the crystal structure (PDB code: 6I8Z) reveals specific hydrogen bonds between the PTK2 inhibitor component of this compound and the PTK2 protein. opnme.com These non-covalent interactions are critical for the potent and selective binding of the molecule. Specifically, hydrogen bonds are formed with the amino acid residues Cysteine 502 and Aspartic Acid 564 within the PTK2 binding site. opnme.com The formation of a stable ternary complex can be further stabilized by these specific interactions, as well as by favorable protein-protein interactions between the target and the E3 ligase. biorxiv.org
| This compound Component | Interacting PTK2 Residue | Interaction Type |
|---|---|---|
| BI-4464 (PTK2 inhibitor moiety) | Cysteine 502 | Hydrogen Bond |
| BI-4464 (PTK2 inhibitor moiety) | Aspartic Acid 564 | Hydrogen Bond |
Future Directions and Unanswered Questions in Bi 0319 Research
Deeper Exploration of PTK2 Scaffolding Functions
PTK2 plays crucial roles in various cellular processes, including adhesion, spreading, motility, invasion, metastasis, and epithelial to mesenchymal transition (EMT), often acting as a scaffolding protein in addition to its kinase activity origene.comgenecards.org. While PROTACs like BI-0319 are designed to eliminate both enzymatic and scaffolding functions ensembl.org, the full implications of PTK2 degradation on its intricate protein-protein interaction networks are not yet fully understood.
Identification of Novel PTK2 Interacting Partners
Focal Adhesion Kinase (PTK2) is known to interact with a diverse array of proteins, including paxillin, Hic-5, FIP200, p53, CIB1, Nedd9, and TGFB1I1 rcsb.org. The related FAK family member, Pyk2, has also been shown to interact with MAP4K4 and Tau. The comprehensive identification of all PTK2 interacting partners, particularly those whose interactions are modulated or revealed upon complete PTK2 degradation, remains a critical area for future research. This deeper understanding could uncover previously unappreciated roles of PTK2 and provide new targets for therapeutic intervention.
Understanding the Consequences of Complete PTK2 Depletion on Protein-Protein Interaction Networks
Protein-protein interaction networks are dynamic and complex, with the depletion or regulation of a single protein capable of altering the stability and activity of entire protein complexes. PTK2 signaling is known to function upstream of the p53 signaling pathway and its interaction network encompasses members of the sirtuin family. While this compound demonstrates significant PTK2 degradation, some studies suggest that the depletion achieved by this compound and its cereblon-based counterpart BI-3663 might not be sufficient to fully investigate the inhibition effect of kinase activity under conditions affecting proliferation in vitro. Future research needs to thoroughly map how the complete and sustained depletion of PTK2 by this compound impacts these broader protein interaction networks, potentially revealing compensatory mechanisms or novel vulnerabilities within cellular systems.
Strategies for Modulating PROTAC Efficacy
Optimizing the efficacy of PROTACs like this compound is paramount for their therapeutic potential. This involves addressing current limitations in degradation profiles and exploring alternative recruitment strategies.
Overcoming Limitations in Degradation Potency and Maximal Degradation
This compound, while effective, achieved a maximal degradation (Dmax) of approximately 80% and exhibited a DC50 of 243 nM in A549 cells, making it less potent than its cereblon-based counterpart, BI-3663, which reached 95% Dmax with a DC50 of 27 nM in the same cell line. Achieving highly efficacious degradation requires a combination of rapid degradation rates, high potency, high maximal degradation, and sustained target loss without the need for frequent re-dosing. A challenge in PROTAC development is the "hook effect," where high concentrations of the PROTAC can lead to reduced degradation due to saturation of binary complexes, hindering ternary complex formation. Future strategies aim to design degraders that form highly cooperative and/or avid ternary complexes to broaden the concentration range over which maximal degradation is achieved. Furthermore, partial degradation observed with some PROTACs could be due to the degradation of only a sub-population of the target protein, indicating a need for further investigation into target accessibility and ubiquitination efficiency.
Table 1: Degradation Characteristics of this compound in A549 Cells
| Characteristic | Value |
| DC50 | 243 nM |
| Dmax | ~80% |
Exploring E3 Ligase Redundancy and Context-Specific Recruitment
This compound specifically recruits the CRL2VHL E3 ubiquitin ligase origene.comgenecards.org, while BI-3663 utilizes Cereblon (CRBN). The choice of E3 ligase can significantly influence the degradation selectivity and efficacy of a PROTAC. E3 ligase expression and intrinsic activity can vary considerably across different cell and tissue types, leading to context-dependent degradation profiles. Moreover, the emergence of resistance mechanisms, such as the loss of the recruited E3 ligase, highlights the importance of exploring E3 ligase redundancy. Future research will likely focus on developing parallel chemical series that can hijack different E3 ligases to overcome potential resistance and achieve broader applicability across diverse biological contexts. Investigating novel E3 ligases beyond VHL and CRBN is a key direction to expand the landscape of targeted protein degradation.
Development of Next-Generation PTK2 Degraders
Optimization of Linker Chemistry and Length
For this compound, which utilizes polyethylene (B3416737) glycol (PEG)-based linkers nih.gov, ongoing research aims to fine-tune these linkers to enhance its pharmacological profile. Strategies for optimizing PROTAC properties often involve modifications to the linker chains, with small linkers containing polar and/or ionizable groups potentially improving physicochemical characteristics. github.com Such optimizations are crucial for improving cellular uptake, reducing efflux by transporters like P-glycoprotein (PGP), and ultimately achieving optimal in vivo activity, as this compound is noted to be poorly soluble at physiological pH and a PGP substrate. bidd.groupr-project.org
Designing PROTACs with Orthogonal E3 Ligase Recruitment (e.g., comparison with CRBN-based degraders like BI-3663)
A key area of PROTAC research involves the strategic selection and recruitment of different E3 ubiquitin ligases, a concept known as orthogonal E3 ligase recruitment. This compound specifically recruits the von Hippel-Lindau (VHL) E3 ligase complex (CRL2VHL), bidd.groupr-project.org while its counterpart, BI-3663, utilizes the cereblon (CRBN) E3 ligase complex (CRL4CRBN). Both this compound and BI-3663 employ the same PTK2 inhibitor moiety, BI-4464, differing solely in their E3 ligase recruiting ligands. nih.gov
Comparative studies between VHL- and CRBN-based PTK2 degraders reveal distinct profiles. In A549 lung adenocarcinoma cells, BI-3663 demonstrated higher potency (DC50 = 27 nM) and achieved greater maximal degradation (Dmax = 95%) compared to this compound (DC50 = 243 nM, Dmax = 80%). epa.gov However, this compound exhibited superior stability in cell assay buffer containing 10% Fetal Calf Serum (FCS) compared to BI-3663. bidd.groupr-project.org Across a panel of eleven hepatocellular carcinoma (HCC) cell lines, both PROTACs showed comparable degradation efficacies, with median DC50 values of 30 nM for BI-3663 and 82 nM for this compound. bidd.groupr-project.org Notably, some cell lines, such as Hep3B2.1-7, displayed over a tenfold difference in potency between the two compounds, with BI-3663 exhibiting a faster degradation rate.
The choice of E3 ligase is a critical design consideration. While VHL-dependent PROTACs may require less extensive linker geometry optimization, CRBN ligands often confer lower molecular weight and more favorable drug-like properties. nih.gov The relative expression and functional activity of specific E3 ligases within the target cell type are also crucial factors influencing PROTAC efficacy. nih.gov Both this compound and BI-3663 have demonstrated high selectivity for PTK2 degradation and are E3 ligase-dependent.
Table 1: Comparison of this compound and BI-3663 Degradation Characteristics in A549 Cells
| Compound | E3 Ligase Recruited | DC50 (A549 cells) | Dmax (A549 cells) | Cellular Stability (in 10% FCS) |
| This compound | VHL | 243 nM | 80% | Considerably more stable bidd.groupr-project.org |
| BI-3663 | CRBN | 27 nM | 95% | Considerably less stable bidd.groupr-project.org |
Table 2: Comparison of this compound and BI-3663 Solubility
| Compound | log S (mol/L) | Solubility at Physiological pH |
| This compound | -5.58 | Poorly soluble bidd.groupr-project.org |
| BI-3663 | -5.16 | Poorly soluble |
Application of this compound in Diverse Preclinical Disease Models
PTK2, or FAK, is a non-receptor protein-tyrosine kinase that plays a pivotal role in regulating fundamental cellular processes, including cell migration, adhesion, spreading, cell cycle progression, cell proliferation, and apoptosis. Its overexpression and activation are frequently observed in various advanced-stage solid cancers. r-project.org
Exploring Roles Beyond Hepatocellular Carcinoma (HCC) and Lung Cancer
Initial characterization of this compound and BI-3663 primarily focused on hepatocellular carcinoma (HCC) and lung adenocarcinoma (A549 cells). r-project.org While both compounds effectively degraded PTK2 in these models, they did not consistently induce greater antiproliferative effects than the PTK2 inhibitor BI-4464 under standard culture conditions. This observation suggests that PTK2 degradation alone may not always be sufficient to inhibit proliferation in all contexts, or that the scaffolding functions of PTK2, which are also disrupted by PROTACs, require specific cellular environments to manifest their full therapeutic impact.
Beyond HCC and lung cancer, this compound has shown promise in other contexts. It induced selective PTK2 degradation in the neuroblastoma cell line Kelly Cells. bidd.group The broader biological roles of PTK2 suggest potential applications in other cancers where its activity is critical. Furthermore, studies indicate that targeting FAK can significantly impact cell viability in three-dimensional (3D) culture models, which are often more predictive of in vivo responses than traditional two-dimensional (2D) adherent monolayers. This highlights the importance of using appropriate preclinical models to fully assess the therapeutic potential of PTK2 degraders.
Intriguingly, PTK2-mediated degradation of ATG3 has been shown to impede cancer cells' susceptibility to DNA damage treatment. In this context, PTK2 inhibition, or by extension, degradation, when combined with DNA-damaging agents, led to sustained levels of ATG3 and a significant decrease in cancer cell viability. This finding suggests a promising avenue for combination therapies, where this compound could sensitize cancer cells to conventional chemotherapeutic agents. Moreover, FAK degradation has been demonstrated to suppress liver cancer metastasis, indicating a role in inhibiting tumor dissemination.
Investigating Specific Mechanisms of Action in Gastrointestinal Neuroendocrine Tumors (GI-NETs)
Recent investigations have identified this compound for its anti-proliferative effects in gastrointestinal neuroendocrine tumor (GI-NET) cell lines, specifically the small intestine NET cell line GOT1 and the colorectal cancer NET cell line COLO320DM. Both of these cell lines exhibit high levels of FAK (PTK2).
In these GI-NET models, this compound significantly delayed cell proliferation and ultimately led to cell death. While FAK is known to be pivotal in focal adhesions, influencing cell adhesion and migration, the precise mechanisms underlying this compound's anti-proliferative effects in GI-NETs are still under investigation. Limited engagement of apoptosis, as measured by caspase 3/7 assays, suggests that other mechanisms of cell death or growth inhibition may be at play.
The PI3K/AKT/mTOR pathway is a key molecular pathway frequently involved in the development of gastro-entero-pancreatic neuroendocrine tumors (GEP-NETs). Given that PTK2 promotes the activation of the phosphatidylinositol 3-kinase (PI3K) and AKT1 signaling cascade, the degradation of PTK2 by this compound could disrupt this critical pro-survival pathway in GI-NET cells. Furthermore, FAK's known involvement in angiogenesis, a process crucial for tumor growth and progression in NETs, represents another potential mechanism through which this compound could exert its therapeutic effects.
Bridging Degradation Phenotypes to Fundamental Biological Insights
The targeted degradation of PTK2 by PROTACs like this compound offers a powerful tool to dissect the full spectrum of cellular responses to PTK2 depletion, moving beyond the traditional understanding derived from kinase inhibition.
Unraveling the Full Spectrum of Cellular Responses to PTK2 Degradation
PTK2 plays a critical role in regulating cell survival, partly by influencing p53 levels and activating the PI3K/AKT pathway. Research has shown that PTK2 sequestered within Bclaf1 biomolecular condensates is protected from the ubiquitin-proteasome system, contributing to cardiomyocyte survival. Disrupting these condensates leads to PTK2 degradation, subsequently increasing p53 levels and activating apoptosis. This highlights a direct link between PTK2 degradation and the p53-mediated apoptotic pathway.
Beyond its direct effects on cell survival and proliferation, PTK2 degradation can influence other critical cellular processes. For instance, PTK2-induced phosphorylation of ATG3 leads to its degradation in response to DNA-damaging agents. Consequently, the degradation of PTK2 by this compound could lead to sustained levels of ATG3, thereby sensitizing cancer cells to DNA-damaging therapies by promoting mitotic catastrophe.
A significant advantage of PROTACs is their ability to disrupt both the catalytic (kinase activity) and non-enzymatic (scaffolding) functions of a target protein. PTK2 forms multi-subunit signaling complexes with SRC and SRC family members upon activation and regulates numerous downstream signaling pathways, including PI3K/AKT1, MAPK1/ERK2, MAPK3/ERK1, and Rho family GTPases. Furthermore, PTK2 is known to recruit the ubiquitin ligase MDM2 to p53 in the nucleus, thereby regulating p53 activity, ubiquitination, and proteasomal degradation. Unraveling the complete network of these cellular responses to comprehensive PTK2 degradation will provide deeper fundamental biological insights into its multifaceted roles in both physiological and pathological conditions.
Clarifying the Disconnect Between Degradation and Antiproliferative Effects in Certain Contexts
This compound is a potent and selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Focal Adhesion Kinase (PTK2) opnme.comopnme.comfrontiersin.org. It operates by linking a PTK2 inhibitor, BI-4464, to a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, thereby hijacking the cellular ubiquitin-proteasome system to facilitate PTK2 ubiquitination and subsequent proteasomal destruction opnme.comopnme.comrsc.org.
Research has consistently demonstrated this compound's efficacy in degrading PTK2. For instance, in A549 cells, this compound achieved a 50% degradation concentration (DC50) of 243 nM, leading to approximately 80% maximal degradation of PTK2. Across a panel of eleven hepatocellular carcinoma (HCC) cell lines, this compound exhibited a median DC50 of 82 nM, resulting in over 80% degradation of PTK2 opnme.comopnme.com. This robust degradation profile highlights its effectiveness as a PTK2 degrader.
Despite this efficient and selective degradation of PTK2, a notable disconnect has been observed between this compound's degradative capacity and its antiproliferative effects in various cell lines frontiersin.orgpatsnap.comacs.org. Studies have shown that even with effective PTK2 degradation, this compound (and its cereblon-based counterpart, BI-3663) did not consistently replicate the reported antiproliferative outcomes typically associated with PTK2 depletion patsnap.comacs.org. This phenomenon suggests that PTK2 degradation alone, at least under the tested experimental conditions, may not be sufficient to induce significant antiproliferative effects in vitro frontiersin.orgfrontiersin.org.
Possible explanations for this observed disconnect include the hypothesis that more prolonged and sustained depletion of PTK2 might be necessary to elicit pronounced antiproliferative responses acs.org. This is further complicated by the fact that even traditional small molecule inhibitors of PTK2 have previously shown a similar discrepancy between their ability to modulate intracellular PTK2 autophosphorylation and their impact on cell growth inhibition, making it challenging to definitively link PTK2 inhibition to tumor initiation and maintenance blockade opnme.com.
Further research is warranted to fully understand the intricate relationship between PTK2 degradation, its downstream signaling pathways, and ultimately, cellular proliferation. Clarifying this disconnect is crucial for optimizing the therapeutic potential of PTK2 degraders like this compound and for establishing the clinical relevance of targeting PTK2 in various oncological contexts opnme.compatsnap.com.
Table 1: this compound Degradation Efficacy in Cell Lines
| Cell Line/Type | DC50 (nM) | Maximal Degradation (Dmax) | Reference |
| A549 cells | 243 | ~80% | opnme.comopnme.comacs.org |
| 11 HCC cell lines (median) | 82 | >80% | opnme.comopnme.compatsnap.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
